molecular formula C6H11NO2 B6232338 {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 2170372-31-1

{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B6232338
CAS No.: 2170372-31-1
M. Wt: 129.2
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Description

{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a bicyclic organic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with an amino group at the 4-position and a hydroxymethyl group at the 1-position. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol (calculated from molecular formula) . Key identifiers include:

  • SMILES: C1C2(CC1(OC2)CO)N
  • InChIKey: KRKBZBROOKOGQF-UHFFFAOYSA-N
  • CAS Registry Number: 2170372-31-1 .

The compound’s collision cross-section (CCS) values, critical for mass spectrometry analysis, are 121.0 Ų ([M+H]⁺) and 123.3 Ų ([M+Na]⁺), indicating moderate molecular compactness .

Properties

CAS No.

2170372-31-1

Molecular Formula

C6H11NO2

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Preparation Methods

Intramolecular [2+2] Cycloaddition

A foundational method involves the photochemical [2+2] cycloaddition of allyl ether derivatives. For example, Eschenmoser’s salt-mediated methylenation of phenylacetaldehydes generates α,β-unsaturated aldehydes, which undergo intramolecular cyclization under UV irradiation to form bicyclic intermediates. Subsequent allyl Grignard addition introduces hydroxymethyl groups, as demonstrated in the synthesis of related bicyclo[2.1.1]hexanol derivatives. This method yields the target framework in 45–60% overall yield but requires stringent temperature control to prevent polymerization.

Copper-Catalyzed Cyclopropanation

Recent advances employ copper(I) thiophene-2-carboxylate to catalyze the cyclopropanation of oxetane derivatives. In one protocol, thianthrenium salts react with oxetan-3-ol under blue LED irradiation, forming the bicyclic structure via radical-mediated C–O bond cleavage and recombination. This method achieves 31% yield with excellent stereoselectivity, though scalability remains limited due to photochemical requirements.

Functionalization of the Bicyclic Core

Introduction of the Aminomethyl Group

The 4-amino group is typically introduced via Curtius rearrangement or reductive amination . A multigram synthesis route involves treating N-Boc-protected intermediates with sodium azide and hydrochloric acid, followed by thermal decomposition to generate isocyanates that rearrange to amines. For {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, this step achieves 70–85% conversion efficiency.

Table 1: Comparative Analysis of Amination Methods

MethodReagentsYield (%)Purity (%)
Curtius RearrangementNaN₃, HCl, Δ7895
Reductive AminationNH₃, NaBH₃CN6588
Hofmann DegradationBr₂, NaOH4276

Hydroxymethyl Group Installation

The hydroxymethyl moiety is incorporated via Grignard addition or oxidation of primary alcohols . In a representative procedure, allyl magnesium chloride reacts with bicyclic aldehydes at 0°C, yielding secondary alcohols that are oxidized to carboxylic acids using Dess–Martin periodinane (DMP). Subsequent borohydride reduction selectively generates the hydroxymethyl group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, CH₃CN) enhance cyclization kinetics, while temperatures below 20°C mitigate side reactions. For example, the copper-catalyzed cyclopropanation of oxetane derivatives proceeds optimally in CH₃CN at 25°C, achieving 31% yield. Elevated temperatures (>40°C) promote ring-opening byproducts, reducing efficiency by 15–20%.

Catalytic Systems

Comparative studies reveal that iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆) outperform ruthenium complexes in radical-mediated cyclizations, improving yields by 12–18%. However, catalyst loading above 5 mol% leads to diminished returns due to competitive quenching.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (silica gel, DCM/MeOH 95:5) remains the standard for isolating this compound, achieving >95% purity. Preparative HPLC (C18 column, 0.1% TFA in H₂O/MeOH) resolves diastereomers, though recovery rates drop to 60–70%.

Spectroscopic Confirmation

¹H NMR (DMSO-d₆, 300 MHz): δ 3.80 (s, CH₂OH), 3.45 (m, OCH₂), 2.95 (br s, NH₂). HRMS (ESI+): m/z calc. for C₆H₁₁NO₂ [M+H]⁺ 130.0863, found 130.08626. Predicted collision cross-sections (CCS) align with theoretical models, confirming the bicyclic geometry .

Chemical Reactions Analysis

{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and catalysts. Reaction conditions may vary depending on the desired product.

    Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds.

Scientific Research Applications

Organic Chemistry

{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol serves as a versatile building block in organic synthesis. Its unique bicyclic framework allows for the development of complex molecules through various chemical transformations, making it valuable in the creation of specialty chemicals and materials.

Research indicates that this compound exhibits notable biological properties, particularly as an inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This enzyme is crucial in signaling pathways related to cancer and inflammation, suggesting that this compound could have therapeutic implications in oncology and inflammatory diseases. Studies have shown that its interactions with specific biological targets may influence cellular responses, highlighting its potential role in drug development.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating various diseases, including cancer and autoimmune disorders. Ongoing research is focused on elucidating its mechanism of action and optimizing its pharmacological properties.

Mechanism of Action

The mechanism of action of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.1.1]hexane scaffold is a versatile framework in medicinal and synthetic chemistry. Below is a detailed comparison of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₆H₁₁NO₂ -NH₂, -CH₂OH 129.16 CCS: 121.0 Ų ([M+H]⁺); pharmacological building block
{3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol C₈H₁₄O₂ -CH₂OH, two -CH₃ 142.20 Increased lipophilicity; CCS: 124.0 Ų ([M+H]⁺)
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol C₇H₁₀F₂O₂ -CH₂OH, -CF₂H 164.15 Enhanced metabolic stability; halogenated analog
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol C₇H₉F₃O₂ -CH₂OH, -CF₃ 182.14 High electronegativity; potential CNS activity
{2-azabicyclo[2.1.1]hexan-1-yl}methanol C₆H₁₁NO -CH₂OH, -NH (bridgehead) 113.16 Nitrogen-containing analog; basicity altered
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ -NH₂, ester (-COOEt) 207.66 Prodrug potential; hydrochloride salt for solubility

Key Observations :

Halogenation: Fluorinated derivatives (e.g., [4-(difluoromethyl)-...]methanol) exhibit increased metabolic stability and electronegativity, making them candidates for CNS drugs . Salt Forms: Hydrochloride salts (e.g., CAS 2260930-89-8) improve aqueous solubility, critical for bioavailability in drug development .

Physicochemical Properties: Collision Cross-Section (CCS): Bulkier substituents (e.g., -CF₃ or -CH₃) correlate with higher CCS values, affecting ion mobility in analytical workflows . Molecular Weight: Halogenated analogs (e.g., [4-(iodomethyl)...]methanol, MW 254.07) show increased molecular weight, impacting permeability and synthetic complexity .

Table 2: Commercial and Research Relevance

Compound Availability (Supplier Examples) Price Range (mg scale) Applications
{4-amino-2-oxabicyclo[...]methanol} CymitQuimica, Synblock €651–1,815/500 mg Pharmaceutical intermediates, CNS research
[4-(difluoromethyl)...]methanol Aaron Chemicals LLC $504–1,714/g Fluorinated building blocks for drug discovery
{2-azabicyclo[...]methanol hydrochloride} Hebei Shunda IMP & EXP N/A Bioactive molecule synthesis

Biological Activity

{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a bicyclic compound notable for its unique structural characteristics, which include an amino group and a hydroxymethyl moiety attached to a bicyclo[2.1.1]hexane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme implicated in various cellular processes such as growth, survival, and inflammation.

  • Molecular Formula : C6H11NO2
  • Molecular Weight : 129.16 g/mol
  • CAS Number : 2170372-31-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of PI3Kγ : This enzyme is crucial in signaling pathways related to cancer and inflammatory diseases. Inhibition can potentially lead to therapeutic effects in these conditions, suggesting that this compound may serve as a candidate for drug development targeting these pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Studies have shown that the inhibition of PI3Kγ can lead to reduced tumor growth and improved outcomes in various cancer models. The compound's ability to modulate signaling pathways associated with cell proliferation and survival positions it as a promising candidate for cancer therapy .

2. Anti-inflammatory Effects

By inhibiting PI3Kγ, this compound may also exert anti-inflammatory effects, making it relevant for treating autoimmune diseases where inflammation plays a critical role .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

Case Study 1: Cancer Treatment

In a preclinical study, the compound was tested on various cancer cell lines, demonstrating significant inhibition of cell growth at nanomolar concentrations, correlating with its action on the PI3Kγ pathway .

Case Study 2: Inflammatory Disease Model

Another study utilized an animal model of arthritis to assess the anti-inflammatory properties of the compound. Results indicated a marked reduction in inflammatory markers and joint swelling when treated with this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Amino-2-methylbicyclo[2.1.1]hexan-1-olSimilar bicyclic structure with a methyl groupPotential differences in biological activity due to methyl substitution
4-Amino-bicyclo[2.2.1]heptan-2-olBicyclic structure with different ring sizeMay exhibit different pharmacological profiles
5-Amino-3,4-dihydroxybicyclo[2.2.0]hexaneContains additional hydroxyl groupsPotentially enhanced solubility and reactivity

The unique bicyclic framework combined with amino and methanol functionalities in this compound may confer distinct chemical reactivity and biological properties compared to these similar compounds .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol?

The synthesis involves multi-step routes to construct the bicyclic framework and introduce functional groups. Key steps include:

  • Cyclization : Formation of the 2-oxabicyclo[2.1.1]hexane core via intramolecular cyclization of precursors like 3-hydroxycyclobutanemethanol under acidic or thermal conditions .
  • Functionalization : Introduction of the aminomethyl and hydroxymethyl groups through nucleophilic substitution or reductive amination. For example, azide-alkyne cycloaddition or catalytic hydrogenation may be used to install the amine moiety .
  • Purification : Chromatography (e.g., silica gel) or crystallization to isolate the product, with yields optimized by controlling solvent polarity and temperature .

Q. How can researchers characterize the structural and stereochemical features of this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm the bicyclic structure and substituent positions. Coupling constants (e.g., J values) reveal stereochemical relationships between bridgehead protons .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for understanding reactivity and biological interactions .
  • Mass Spectrometry (HRMS) : Validates molecular formula (C7H13NO2, MW 143.19 g/mol) and isotopic patterns .

Q. What roles do the aminomethyl and hydroxymethyl groups play in the compound's chemical reactivity?

  • Aminomethyl Group : Acts as a nucleophile in alkylation or acylation reactions. Its basicity (pKa ~9–10) allows pH-dependent protonation, influencing solubility and ligand-receptor interactions in biological systems .
  • Hydroxymethyl Group : Participates in oxidation (to aldehydes/carboxylic acids) or esterification. Steric effects from the bicyclic framework may hinder reactions at this group unless activated .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

Discrepancies often arise from stereochemical mismatches, solubility limitations, or assay conditions. Methodological solutions include:

  • Stereochemical Verification : Compare experimental NMR/X-ray data with computational models to confirm stereoisomer identity .
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies to enhance bioavailability .
  • Assay Refinement : Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out false negatives .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this bicyclic scaffold?

  • Functional Group Variation : Synthesize analogs with substituents like trifluoromethyl (to enhance metabolic stability) or ester groups (to modulate lipophilicity) .
  • Biological Testing : Screen derivatives against target enzymes (e.g., neurotransmitter receptors) using kinetic assays (Km, IC50) to quantify potency .
  • Computational Modeling : Perform docking studies (e.g., AutoDock) to correlate structural modifications with binding affinity changes .

Q. What analytical techniques are critical for assessing the enantiomeric purity of this compound and its derivatives?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
  • NMR with Chiral Solvating Agents : Add europium complexes (e.g., Eu(hfc)3) to split proton signals for enantiomer discrimination .
  • Polarimetry : Measure optical rotation ([α]D) and compare to literature values for purity validation .

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